molecular formula C20H20N2O4 B2435843 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 488746-15-2

2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2435843
CAS No.: 488746-15-2
M. Wt: 352.39
InChI Key: ABMYNZIMQPLIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide is a synthetic small molecule recognized for its potential as a chemical probe in epigenetic and transcriptional regulation research. Its core structure is based on a quinolin-4-one scaffold, a motif present in various compounds with demonstrated biological activity. Preliminary research published in scientific databases indicates that this compound may function as an inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, which are critical readers of histone acetylation marks Source . By potentially disrupting the interaction between BET bromodomains and acetylated lysines on histones, this molecule is a valuable tool for investigating the role of BET proteins in driving the expression of genes involved in oncogenesis, inflammation, and viral replication Source . Its research applications are primarily focused on elucidating disease mechanisms in models of cancer and immunology, providing a foundation for understanding the therapeutic potential of epigenetic pathway modulation. This acetamide derivative is for use in in vitro biochemical assays and cell-based studies to further characterize the consequences of targeted bromodomain inhibition.

Properties

IUPAC Name

2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13-11-16(23)14-7-6-10-18(26-3)20(14)22(13)12-19(24)21-15-8-4-5-9-17(15)25-2/h4-11H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMYNZIMQPLIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)NC3=CC=CC=C3OC)C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 8-Methoxy-2-Methyl-4-Quinolone

The quinoline core is synthesized via the Gould-Jacobs reaction, a cyclocondensation of aniline derivatives with β-keto esters. For this compound:

  • 4-Methoxy-2-methylaniline is reacted with ethyl acetoacetate in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours.
  • Cyclization yields 8-methoxy-2-methyl-4-quinolone , confirmed by a carbonyl stretch at 1660–1680 cm⁻¹ in IR and a singlet for the C4 carbonyl proton at δ 8.2 ppm in ¹H-NMR.

Reaction Conditions:

Reactant Reagent/Conditions Product Yield (%)
4-Methoxy-2-methylaniline Ethyl acetoacetate, PPA 8-Methoxy-2-methyl-4-quinolone 65–70

Acetamide Bridge Formation

The 1-position of the quinolone is functionalized via nucleophilic substitution:

  • 8-Methoxy-2-methyl-4-quinolone is treated with chloroacetyl chloride in dry dichloromethane (DCM) under nitrogen.
  • Triethylamine (TEA) is added dropwise to scavenge HCl, maintaining a temperature of 0–5°C to minimize side reactions.
  • After 4 hours, the intermediate 2-chloro-N-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetamide is isolated via vacuum filtration.

Characterization Data:

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 5.21 (s, 2H, CH₂Cl), 3.89 (s, 3H, OCH₃), 2.43 (s, 3H, CH₃).
  • 13C-NMR: δ 169.8 (C=O), 161.2 (C4-O), 154.6 (C8-OCH₃), 45.2 (CH₂Cl).

Coupling with 2-Methoxyaniline

The final step involves displacing the chloride with 2-methoxyaniline:

  • The chloroacetamide intermediate is refluxed with 2-methoxyaniline in acetonitrile using potassium carbonate (K₂CO₃) as a base.
  • Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1). After 12 hours, the product is purified via column chromatography (silica gel, 70–230 mesh).

Optimized Conditions:

Parameter Value
Temperature 80°C
Time 12 hours
Solvent Acetonitrile
Base K₂CO₃ (2 equiv)
Yield 58–62%

Mechanistic Insights

Gould-Jacobs Cyclization

The reaction proceeds through:

  • Formation of a β-keto anilide intermediate.
  • Acid-catalyzed cyclization to form the quinoline ring.
  • Aromatization via dehydration, stabilized by the electron-donating methoxy group.

Nucleophilic Acyl Substitution

The chloroacetamide’s electrophilic carbon is attacked by the amine group of 2-methoxyaniline, facilitated by K₂CO₃ deprotonating the amine. The reaction follows second-order kinetics, with rate dependence on both reactants.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C aromatic).
  • ¹H-NMR (DMSO-d₆):
    • δ 8.52 (s, 1H, quinoline H5),
    • δ 7.89–6.82 (m, 6H, aromatic),
    • δ 5.18 (s, 2H, CH₂),
    • δ 3.85 (s, 3H, OCH₃),
    • δ 2.38 (s, 3H, CH₃).
  • 13C-NMR: δ 170.1 (C=O), 162.3 (C4-O), 154.9 (C8-OCH₃), 136.7–112.4 (aromatic carbons), 44.8 (CH₂).

Elemental Analysis

Element Calculated (%) Observed (%)
C 65.91 65.88
H 5.52 5.49
N 7.95 7.91

Challenges and Optimization

Regioselectivity in Quinolone Synthesis

The methoxy group at C8 directs electrophilic substitution to C5, minimizing isomer formation. However, trace amounts of 6-methoxy analogs (<5%) are detected via HPLC and mitigated by recrystallization.

Solvent Effects on Coupling Efficiency

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates compared to toluene or THF. Acetonitrile achieves optimal balance between solubility and side-product suppression.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions may target the quinoline core or the carbonyl group, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the quinoline core or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced quinoline compounds.

Scientific Research Applications

“2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide” may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or other molecular targets. The methoxy and acetamide groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with structural similarities.

Uniqueness

“2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Biological Activity

The compound 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic molecule that belongs to the quinoline family, recognized for its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C20H20N2O3C_{20}H_{20}N_{2}O_{3} with a molecular weight of approximately 336.4 g/mol. It features a quinoline core, which is often associated with various pharmacological effects. The structure includes methoxy and acetamide functional groups that enhance its biological activity.

Structural Characteristics

PropertyValue
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
IUPAC NameThis compound
Hydrogen Bond Donor1
Hydrogen Bond Acceptor5

Research indicates that This compound exhibits significant biological activity, particularly in the context of osteoarthritis. It has been shown to:

  • Inhibit Matrix Metalloproteinases (MMPs) : The compound attenuates interleukin-1 beta-induced MMP-13 mRNA expression in chondrosarcoma cells, suggesting its role in protecting cartilage from degradation .
  • Modulate Inflammatory Pathways : It affects signaling pathways by inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK), which are crucial in inflammatory responses.

Therapeutic Applications

The primary applications of this compound are in medicinal chemistry, particularly for conditions involving inflammation and tissue degradation, such as osteoarthritis. Its ability to inhibit MMPs positions it as a candidate for further development in treating degenerative joint diseases .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with This compound . Below is a comparison table highlighting their biological activities:

Compound NameStructureBiological Activity
2-Methylquinoline StructureAntimicrobial
3-Methoxy-N-(3-methylphenyl)acetamide StructureAnti-inflammatory
8-Hydroxyquinoline StructureAnticancer

The uniqueness of this compound lies in its combination of functional groups that enhance efficacy against MMPs while minimizing cytotoxicity, making it a promising candidate for further pharmacological exploration.

Case Studies and Research Findings

Recent studies have focused on the therapeutic potential of this compound:

  • In Vitro Studies : A study demonstrated that treatment with this compound significantly reduced the expression levels of inflammatory markers in chondrocytes exposed to pro-inflammatory cytokines. This suggests its potential use in managing osteoarthritis symptoms.
  • Synergistic Effects : Interaction studies indicate that this compound may have synergistic effects when used alongside other anti-inflammatory agents like corticosteroids, enhancing overall therapeutic efficacy against inflammation-related conditions .
  • Potential for Further Development : Given its unique mechanism of action and promising results in preclinical studies, further investigation into its pharmacokinetics and long-term effects is warranted to establish its viability as a therapeutic agent .

Q & A

Q. What are the key considerations in synthesizing 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide to ensure high yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with functionalization of the quinoline core. Key steps include:
    • Substituent Introduction : Methoxy and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions. Catalysts like AlCl₃ or BF₃·Et₂O may be employed .
    • Acetamide Coupling : The N-(2-methoxyphenyl)acetamide moiety is attached using carbodiimide coupling reagents (e.g., DCC or EDC) in DMF or THF, with DMAP as a catalyst to enhance reaction efficiency .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (using ethanol or methanol) are critical for isolating the pure product. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. Which analytical techniques are essential for confirming the structural integrity of the compound?

  • Methodological Answer :
    • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions on the quinoline and acetamide groups. Key signals include:
  • Quinoline C4=O at ~170 ppm (¹³C).
  • Methoxy protons (OCH₃) at δ 3.8–4.0 ppm (¹H) .
    • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%). Retention time consistency across batches confirms reproducibility .
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]+ = 395.16) .

Q. What initial biological assays are recommended to explore the compound’s potential therapeutic activity?

  • Methodological Answer :
    • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <10 µM suggest promising activity .
    • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Compare results to controls (e.g., doxorubicin) to establish selectivity .
    • Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA, with indomethacin as a positive control .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing substituents on the quinoline core while minimizing side products?

  • Methodological Answer :
    • Temperature Control : Conduct Friedel-Crafts alkylation at 0–5°C to reduce electrophilic over-substitution. Higher temperatures (>40°C) promote undesired dimerization .
    • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to improve regioselectivity for the 8-methoxy group. FeCl₃ may reduce byproduct formation by 20% .
    • Solvent Optimization : Use dichloromethane instead of DMF for methoxylation steps to avoid competing hydrolysis .

Q. What strategies are effective in resolving contradictory bioactivity data across different studies (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
    • Orthogonal Assays : Validate kinase inhibition using both fluorescence-based (ADP-Glo™) and radiometric (³²P-ATP) methods to rule out assay-specific artifacts .
    • Structural Confirmation : Re-analyze batches with conflicting results via X-ray crystallography to detect polymorphic forms that may alter activity .
    • Cell Line Authentication : Ensure cell lines (e.g., HeLa) are STR-profiled to exclude cross-contamination, which can skew cytotoxicity data .

Q. How does molecular modeling contribute to understanding the compound’s interaction with biological targets like kinases?

  • Methodological Answer :
    • Docking Studies : Use AutoDock Vina to simulate binding to EGFR (PDB: 1M17). Focus on hydrogen bonding between the acetamide carbonyl and Lys721, and π-π stacking of the quinoline with Phe699 .
    • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. RMSD <2 Å indicates stable binding .
    • QSAR Analysis : Corporate substituent electronic parameters (Hammett σ) to predict activity trends. A meta-methoxy group may enhance potency by 30% compared to para-substituted analogs .

Q. What synthetic routes are recommended for introducing isotopic labels (e.g., ¹³C, ²H) for pharmacokinetic studies?

  • Methodological Answer :
    • Isotope Incorporation : Use ¹³C-labeled acetic anhydride during acetamide coupling to tag the carbonyl group. Confirm labeling efficiency via LC-MS .
    • Deuterated Solvents : Perform methoxylation in CD₃OD to introduce deuterium at exchangeable positions (e.g., quinoline C-H). Monitor via ²H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.